(2S)-2-(but-1-en-1-yl)oxirane
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Overview
Description
(2S)-2-(but-1-en-1-yl)oxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a but-1-en-1-yl group. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(but-1-en-1-yl)oxirane can be achieved through several methods. One common approach involves the epoxidation of (2S)-2-(but-1-en-1-yl)alkenes using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired oxirane with high enantioselectivity.
Another method involves the use of asymmetric epoxidation catalysts, such as Jacobsen’s catalyst, which can facilitate the formation of the oxirane ring with high enantiomeric excess. The reaction conditions for this method usually include the use of a suitable solvent, such as dichloromethane, and a controlled temperature to ensure optimal yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of immobilized catalysts and automated systems can further improve the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(but-1-en-1-yl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products. Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted oxiranes or other derivatives. Common nucleophiles include amines, thiols, and halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as osmium tetroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of diols or other oxygenated products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted oxiranes or other derivatives.
Scientific Research Applications
(2S)-2-(but-1-en-1-yl)oxirane has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and stereochemistry make it a valuable intermediate in organic synthesis.
Biology: The compound can be used to study enzyme-catalyzed reactions involving oxiranes. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and other enzymes.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure and reactivity can be exploited to design novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (2S)-2-(but-1-en-1-yl)oxirane involves the interaction of the oxirane ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological processes.
In biological systems, the compound can interact with enzymes such as epoxide hydrolases, leading to the formation of diols. The stereochemistry of the compound plays a crucial role in determining the specificity and efficiency of these enzymatic reactions.
Comparison with Similar Compounds
(2S)-2-(but-1-en-1-yl)oxirane can be compared with other similar compounds, such as:
(2R)-2-(but-1-en-1-yl)oxirane: The enantiomer of the compound, which has the opposite stereochemistry at the chiral center.
(2S)-2-(but-2-en-1-yl)oxirane: A structural isomer with a different position of the double bond in the butenyl group.
(2S)-2-(but-1-en-1-yl)oxetane: A compound with a four-membered oxetane ring instead of the three-membered oxirane ring.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the oxirane ring, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
(2S)-2-[(E)-but-1-enyl]oxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-6-5-7-6/h3-4,6H,2,5H2,1H3/b4-3+/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTBBIXVWBWSMW-YUDCMIJISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC1CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/[C@H]1CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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